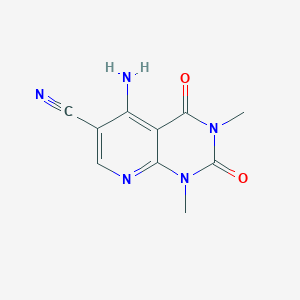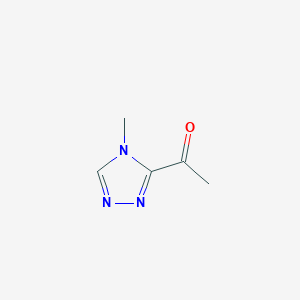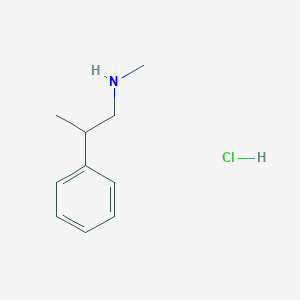
Phenylpropionylglycine
Overview
Description
Hydrocinnamoylglycine is a compound that belongs to the class of hydroxycinnamic acid derivatives These compounds are known for their diverse biological activities and are commonly found in various plants Hydrocinnamoylglycine is characterized by the presence of a hydroxycinnamoyl group attached to a glycine molecule
Mechanism of Action
Target of Action
The primary targets of Phenylpropionylglycine are the adiponectin and peroxisome proliferator-activated receptor (PPAR) . These targets play a crucial role in adipocyte differentiation and lipid metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the adiponectin-PPAR pathway . This interaction results in the suppression of lipid droplet accumulation during the adipogenic differentiation of 3T3-L1 cells . It also leads to the down-regulation of lipogenic genes such as acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn) .
Biochemical Pathways
The affected pathway is the adiponectin-PPAR signaling pathway . The suppression of this pathway by this compound leads to a decrease in the expression of adipogenesis and metabolism-related gene sets . This, in turn, affects downstream processes related to lipid metabolism and adipocyte differentiation .
Pharmacokinetics
As a gut bacteria-derived metabolite , it is likely that its absorption, distribution, metabolism, and excretion are influenced by factors such as gut microbiota composition and individual metabolic differences.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of lipid droplet accumulation during the adipogenic differentiation of 3T3-L1 cells . This is attributed to the down-regulation of lipogenic genes such as Acc1 and Fasn .
Action Environment
Environmental factors, particularly the composition of the gut microbiota, can influence the action, efficacy, and stability of this compound . The gut microbiota provide numerous types of metabolites that humans cannot produce and have a significant impact on host metabolism .
Biochemical Analysis
Biochemical Properties
Phenylpropionylglycine plays a significant role in biochemical reactions, particularly in the context of adipogenesis. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, which are involved in lipid metabolism . Additionally, this compound has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of genes related to adipogenesis and metabolism . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In preadipocyte-to-adipocyte differentiation models, this compound has been observed to suppress lipid droplet accumulation, indicating its role in inhibiting adipogenesis . This suppression is associated with the downregulation of lipogenic genes such as acetyl CoA carboxylase 1 and fatty acid synthase . Furthermore, this compound influences cell signaling pathways, particularly the adiponectin-PPAR pathway, which plays a crucial role in regulating adipogenesis and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound exerts its effects by binding to and inhibiting the activity of enzymes involved in lipid metabolism, such as acetyl CoA carboxylase 1 and fatty acid synthase . Additionally, it modulates gene expression by downregulating the PPAR signaling pathway, which is essential for adipogenesis . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to maintain its inhibitory effects on adipogenesis over extended periods, suggesting its stability in in vitro models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent inhibition of adipogenesis, with higher doses leading to more pronounced effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful consideration of dosage in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, influencing the metabolic flux and levels of metabolites involved in adipogenesis . Additionally, this compound’s interaction with the PPAR signaling pathway further underscores its role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is likely transported into cells via amino acid transporters and may accumulate in specific tissues where it exerts its metabolic effects . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is likely localized within cellular compartments involved in lipid metabolism, such as the cytoplasm and mitochondria . The presence of specific targeting signals or post-translational modifications may direct this compound to these compartments, where it can interact with enzymes and other biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamoylglycine typically involves the esterification of hydroxycinnamic acid with glycine. One common method is the use of hydroxycinnamoyltransferases, which are enzymes that transfer hydroxycinnamoyl units from an activating residue such as coenzyme A to an acceptor molecule, in this case, glycine . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of hydrocinnamoylglycine can be achieved through biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. This approach leverages the natural biosynthetic pathways of hydroxycinnamic acids in plants and microorganisms .
Chemical Reactions Analysis
Types of Reactions
Hydrocinnamoylglycine undergoes various chemical reactions, including:
Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hydroxycinnamoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
Hydrocinnamoylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of natural preservatives and flavoring agents.
Comparison with Similar Compounds
Hydrocinnamoylglycine can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid: Known for its strong antioxidant properties.
Ferulic Acid: Widely used in skincare products for its anti-aging effects.
p-Coumaric Acid: Studied for its potential in cancer prevention.
Properties
CAS No. |
56613-60-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(3-oxo-3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |
InChI Key |
XHSURMJJKAFELI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O |
Key on ui other cas no. |
20989-69-9 |
physical_description |
Solid |
Pictograms |
Corrosive |
Synonyms |
N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Phenylpropionylglycine and why is it relevant in medical research?
A1: 3-Phenylpropionylglycine (PPG) is a metabolite produced by the body following the breakdown of 3-phenylpropionic acid (PPA). PPA itself originates from two primary sources: (1) anaerobic bacterial metabolism in the gut [], and (2) the body's own metabolism of phenylalanine, particularly during the breakdown of fatty acids []. PPG is significant in medical research primarily as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [, , , , , ].
Q2: How does MCAD deficiency lead to elevated 3-Phenylpropionylglycine levels?
A2: MCAD is an enzyme essential for the breakdown of medium-chain fatty acids. Individuals with MCAD deficiency cannot properly process these fatty acids. This leads to a build-up of metabolic intermediates, including PPA. Consequently, the body increases its production of PPG, making it a detectable marker in urine for MCAD deficiency [, , , , , , ].
Q3: Are there limitations to using 3-Phenylpropionylglycine as the sole diagnostic marker for MCAD deficiency?
A3: Yes, there are limitations. Firstly, PPG production relies on the gut bacteria capable of producing PPA. Research indicates that infants younger than three to four months often lack sufficient gut colonization by these specific bacteria, making PPG analysis unreliable for early diagnosis of MCAD deficiency in this age group []. Secondly, other conditions like Abcb11 deficiency can also lead to elevated PPG levels due to impaired fatty acid oxidation []. Therefore, relying solely on PPG as a diagnostic marker can be misleading.
Q4: What other metabolites are useful for diagnosing MCAD deficiency?
A4: In addition to PPG, other metabolites are valuable markers for MCAD deficiency. These include: * n-Hexanoylglycine (HG): Considered an endogenous metabolite directly linked to MCAD deficiency, HG consistently elevates in urine samples of affected individuals, even newborns []. * Octanoylcarnitine: This metabolite is found elevated in both plasma and urine of MCAD deficient patients []. * Cis-4-Decenoic acid: This medium-chain fatty acid is specifically elevated in blood spots of individuals with MCAD deficiency [].
Q5: Are there any alternative diagnostic methods for MCAD deficiency?
A5: Yes, beyond metabolite analysis, enzymatic analysis of heart tissue can be used to diagnose MCAD deficiency, even retrospectively after death, as demonstrated in a case where tissue was stored for five years []. Additionally, genetic testing can identify specific mutations in the MCAD gene, confirming the diagnosis [].
Q6: Can 3-Phenylpropionylglycine levels be influenced by external factors?
A6: Yes, external factors can influence PPG levels. For example, consumption of food containing medium-chain triglycerides can lead to increased urinary suberylglycine, another metabolite, potentially complicating the diagnosis of MCAD deficiency [, ].
Q7: What analytical methods are used to measure 3-Phenylpropionylglycine levels?
A7: Various analytical methods are employed to measure PPG levels:* Gas Chromatography-Mass Spectrometry (GC/MS): This highly sensitive and specific method is widely used for quantifying PPG in urine [, ]. It allows simultaneous measurement of multiple metabolites, including HG and suberylglycine []. * Stable Isotope Dilution - GC/MS: This technique offers enhanced accuracy by using stable isotope-labeled internal standards for PPG quantification [, ].* High-Performance Liquid Chromatography (HPLC): A simpler method for detecting PPG in urine, particularly valuable in diagnosing inherited MCAD deficiency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)


![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)





